N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-5-4-6-13-15(11)20-17(24-13)21-16(23)12-9-14(19-10-18-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNHXHULRSKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is the oncogenic fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation.
Mode of Action
This compound interacts with FGFR4 in a way that it induces a coordinated movement of the active site p-loop. This allows optimal orientations suitable for interactions with crucial active site residues such as LEU473, LYS503, ASP641, and TYR643. This interaction leads to the inhibition of FGFR4, thereby reducing its activity.
Biochemical Pathways
The inhibition of FGFR4 affects several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to the arrest of these processes
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of FGFR4 and the subsequent reduction in cell growth and division. This can lead to the arrest of these processes, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The hybrid structure combines elements from benzothiazole and pyrimidine, which are known for their pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole and Pyrimidine Moieties : The compound is synthesized through the reaction of 2-chloroacetamide derivatives with pyrimidine derivatives, utilizing various alkylating agents to modify the nitrogen sites for enhanced biological activity .
- Characterization : Structural confirmation is achieved through spectroscopic methods such as IR and NMR, which validate the formation of the desired hybrid compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate that modifications to the nitrogen on the pyrimidine ring can significantly enhance anti-tubercular activity:
- Lead Compound : The initial compound exhibited an MIC of 3.9 µg/mL.
- N-Alkylated Derivatives : Variants such as N-benzyl (5c) showed superior activity with an MIC of 0.24 µg/mL, demonstrating a trend where lipophilic substitutions increase efficacy against Mtb .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation:
- Mechanism of Action : Studies suggest that benzothiazole-pyrimidine hybrids may induce apoptosis in cancer cells by disrupting cellular signaling pathways. This is supported by data showing cytotoxic effects on various cancer cell lines .
- Case Studies : In vitro assays have been conducted to evaluate its effects on cell viability and proliferation in cancer models, revealing promising results that warrant further exploration.
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 3.9 | Antimicrobial |
| N-benzyl derivative (5c) | 0.24 | Enhanced Antimicrobial |
| N-ethyl acetate derivative (5b) | 0.98 | Antimicrobial |
| Lead Compound | 3.9 | Anticancer (preliminary) |
Research Findings
Recent investigations into the biological activities of this compound have yielded several significant findings:
- Selectivity Against DprE1 : The hybrid compounds exhibit selective inhibition against DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway, making them promising candidates for tuberculosis treatment .
- Multi-target Potential : The design strategy employed suggests that these compounds may also act on multiple targets within cancer cells, enhancing their therapeutic potential beyond mere antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Diversity: The target compound’s 4-methylbenzo[d]thiazol-2-yl group distinguishes it from analogues with simpler thiazole or phenyl substituents (e.g., Compound 45’s morpholinophenyl group) .
- Pyrrolidine vs.
Q & A
Q. What in silico tools predict metabolite formation and potential toxicity?
- Tools :
- GLORYx for phase I/II metabolite prediction.
- ADMETlab 2.0 to assess Ames test positivity or hERG channel inhibition.
- Molecular dynamics simulations (GROMACS) to evaluate metabolite-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
